

The Oxazepane Scaffold: A Versatile Player in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: (S)-4-Boc-6-Amino-
[1,4]oxazepane

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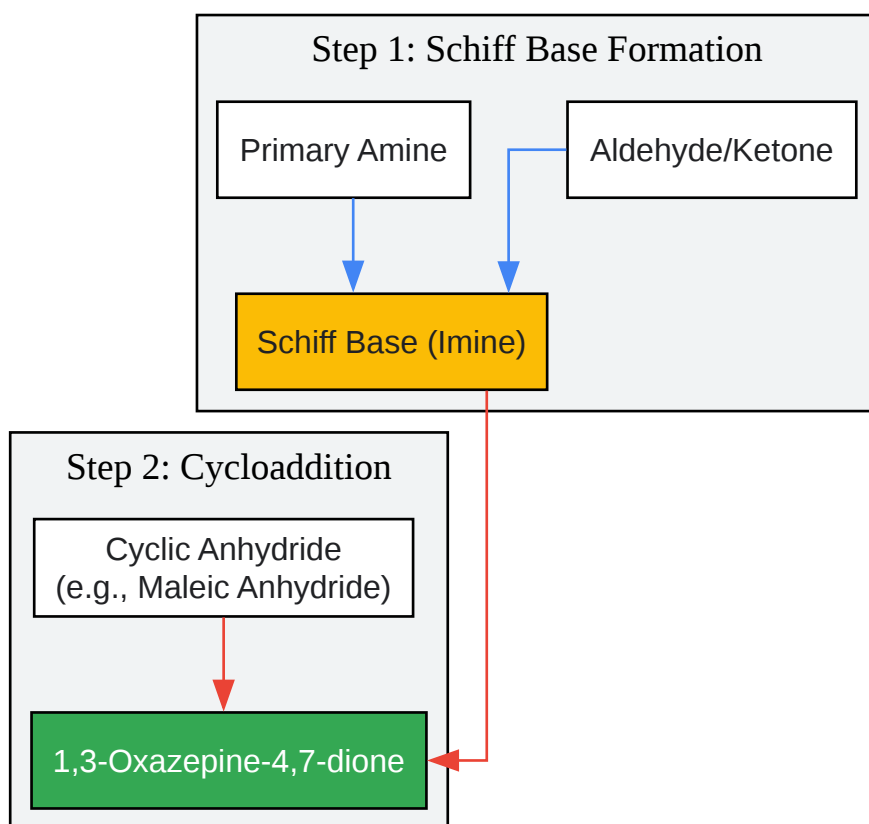
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered heterocyclic ring system of oxazepane has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable diversity of biological activities. This guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of oxazepane derivatives, with a focus on quantitative data and detailed experimental methodologies to support further research and drug development.

Synthesis of the Oxazepane Core

The construction of the oxazepane ring is a key focus for synthetic organic chemists. A prevalent and versatile method for the synthesis of 1,3-oxazepine-4,7-diones involves the cycloaddition reaction of Schiff bases with cyclic anhydrides, such as maleic or phthalic anhydride.^{[1][2][3]}

A general workflow for this synthetic approach is outlined below:



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Figure 1: General synthetic workflow for 1,3-oxazepine-4,7-diones.

This reaction is typically carried out under reflux in a suitable solvent like dry benzene or via microwave irradiation, which can offer advantages in terms of reaction time and yield.[2][3]

Biological Activities of Oxazepane Derivatives

The oxazepane nucleus has been incorporated into a wide array of molecules exhibiting potent biological effects, including antibacterial, anticancer, anticonvulsant, and anxiolytic activities.

Antibacterial Activity

Numerous studies have demonstrated the efficacy of oxazepane derivatives against both Gram-positive and Gram-negative bacteria.[4][5][6] The mechanism of action is believed to involve the formation of hydrogen bonds with active sites in bacterial enzymes, disrupting essential cellular processes.[3]

Table 1: Antibacterial Activity of Selected Oxazepane Derivatives (Agar Well Diffusion Assay)

Compound ID	Bacterial Strain	Inhibition Zone (mm)	Reference
Compound 7	S. aureus	24	[4]
Compound 7	E. coli	20	[4]
Compound 3	S. aureus	20	[4]
Compound 3	E. coli	15	[4]
Compound 6	S. aureus	++ (15-22)	[5]
Compound 6	E. coli	+ (10-14)	[5]
F1-F6	P. aeruginosa	Variable	[6]
F1-F6	S. aureus	Variable	[6]

Note: The qualitative scoring (++ and +) in some studies indicates a range of inhibition zone diameters.

Anticancer Activity

Oxazepane-containing compounds have shown significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the inhibition of tubulin polymerization and the induction of apoptosis.

Table 2: Anticancer Activity of Selected Oxazepane Derivatives (MTT Assay)

Compound ID	Cancer Cell Line	IC50 (μM)	Reference
Compound 5b	CaCo-2	39.6	[7]
Compound 1g	HCT116	< 1	
Compound 1g	U87	< 1	
Compound 1g	A549	< 1	
Compound 1g	MCF7	< 1	
Compound 1g	K562	< 1	
Compound 11c	FTC-133	62.39	

Anticonvulsant and Anxiolytic Activity

The anxiolytic properties of benzodiazepines, such as oxazepam, are mediated through their interaction with the GABA-A receptor in the central nervous system. This interaction potentiates the inhibitory effects of the neurotransmitter GABA. Anticonvulsant oxazepanes, like oxcarbazepine, primarily act by blocking voltage-gated sodium channels.

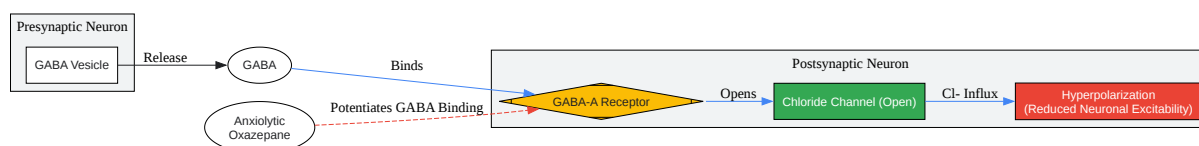
Table 3: Anticonvulsant Activity of Selected Oxazepane Derivatives

Compound	Animal Model	ED50 (mg/kg)	Reference
4g	MES	23.7	
4g	scPTZ	18.9	
4	MES	17.17	
4	scPTZ	24.55	
5	MES	19.7	
5	scPTZ	21.2	

Signaling Pathways and Mechanisms of Action

GABA-A Receptor Signaling

The anxiolytic effects of certain oxazepane derivatives are attributed to their modulation of the GABA-A receptor, a ligand-gated ion channel. Binding of these compounds to the benzodiazepine site on the receptor enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which ultimately reduces neuronal excitability.

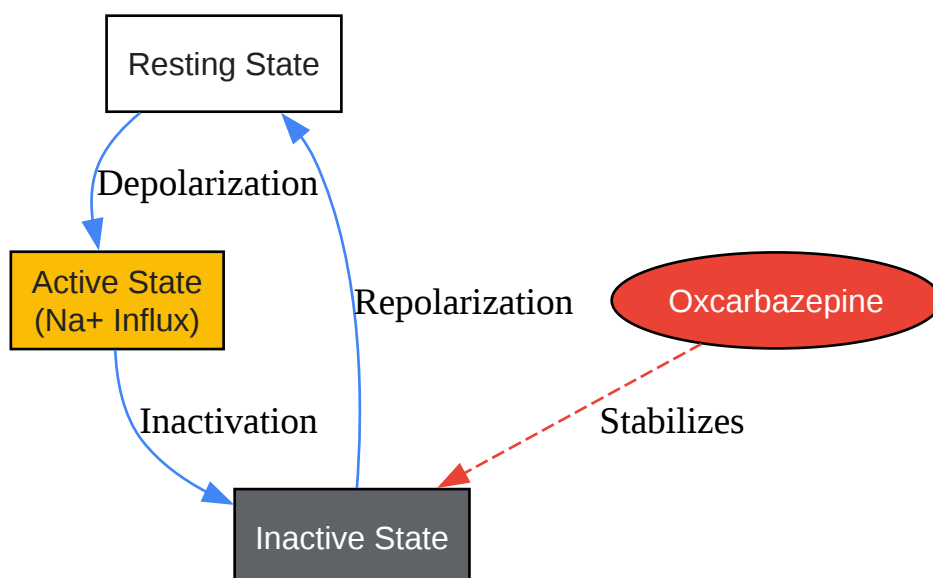


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Figure 2: GABA-A receptor signaling pathway.

Voltage-Gated Sodium Channel Blockade

Anticonvulsant oxazepanes, such as oxcarbazepine, exert their therapeutic effect by blocking voltage-gated sodium channels. This action stabilizes hyperexcited neuronal membranes, inhibits repetitive neuronal firing, and prevents the propagation of seizure activity.



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